5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound characterized by its unique structural features and potential biological activities. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse applications in medicinal chemistry. This compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol. Its CAS Number is 99446-32-9, and it is recognized for its potential therapeutic properties, particularly in anticancer and antimicrobial applications.
The compound is documented in various chemical databases, including PubChem, where it is cataloged with detailed structural and chemical information. The InChI (International Chemical Identifier) for this compound is provided as follows:
5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a pyrazole derivative and is part of a broader class of compounds that exhibit significant biological activity.
The synthesis of 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be approached through various synthetic pathways. Common methods include:
The molecular structure of 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a fused ring system comprising a pyrazole and pyrimidine moiety. The compound's structure can be represented as follows:
Key data points include:
This structure contributes to its chemical properties and potential interactions within biological systems.
The chemical reactivity of 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid includes:
These reactions are essential for developing derivatives with optimized efficacy against various disease targets.
The mechanism of action for compounds like 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid often involves:
Quantitative data from studies indicate significant bioactivity at low concentrations (e.g., below 50 µM), demonstrating the compound's potential as a therapeutic agent.
Relevant analyses suggest that modifications to the core structure can significantly influence both physical and chemical properties.
5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid has notable applications in scientific research:
Research continues to explore its potential in various therapeutic areas, highlighting its importance in drug development pipelines (Cherukupalli et al., 2017; Mohamed & Mahmoud, 2019).
Pyrazolo[1,5-a]pyrimidine derivatives demonstrate significant therapeutic potential as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, targeting pathways implicated in hematologic malignancies and immune dysregulation. Roginolisib (IOA-244), a selective non-ATP competitive inhibitor, synergizes with the BCL2 inhibitor venetoclax to suppress proliferation in diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) models. This synergy arises from downstream pathway suppression, including reduced AKT phosphorylation and altered expression of apoptotic proteins (BIM and MCL1) via FOXO1 transactivation and GSK3α/β-mediated degradation [2]. Another derivative, JMC14, exhibits dual inhibition of PI3Kδ (IC₅₀ = 12 nM) and CSF1R (IC₅₀ = 143 nM), disrupting tumor-associated macrophage polarization and enhancing CD8+ T-cell infiltration in triple-negative breast cancer models [6]. TYM-3-98, a novel PI3Kδ inhibitor, induces ROS-dependent apoptosis in Burkitt lymphoma by activating caspase pathways, demonstrating superior efficacy to idelalisib without significant toxicity in murine models [10].
Table 1: PI3Kδ-Targeting Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Target | Experimental Model | Key Findings |
---|---|---|---|
Roginolisib | PI3Kδ | DLBCL/CLL cell lines | Synergy with venetoclax via BIM upregulation & MCL1 degradation |
JMC14 | PI3Kδ/CSF1R | TNBC xenografts | Reduced M2-like TAMs; enhanced CD8+ T-cell infiltration |
TYM-3-98 | PI3Kδ | Burkitt lymphoma xenografts | Caspase-dependent apoptosis via ROS generation; outperformed idelalisib |
While direct studies on 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid against tuberculosis are limited in the provided literature, the scaffold's structural versatility enables targeting of mycobacterial enzymes. The C3-carboxylic acid moiety facilitates salt formation, enhancing bioavailability, while the C5-methoxy group contributes to membrane penetration—critical for combating intracellular pathogens. Synthetic routes involving β-enaminone cyclocondensation allow for peripheral modifications at positions 2, 5, 6, and 7, enabling optimization against drug-resistant strains [4]. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl at C7) exhibit enhanced potency, though specific antimycobacterial data require further validation.
Table 2: Structural Features Enabling Antituberculosis Potential
Position | Modification | Role in Antituberculosis Activity |
---|---|---|
C3 | Carboxylic acid | Salt formation for improved solubility and target engagement |
C5 | Methoxy | Enhanced lipophilicity for cell wall penetration |
C7 | Trifluoromethyl/chloro | Electron-withdrawal for enzyme inhibition (e.g., dihydrofolate reductase) |
Pyrazolo[1,5-a]pyrimidine derivatives act as potent interleukin-1 receptor-associated kinase 4 (IRAK4) modulators, disrupting Toll-like receptor signaling in inflammatory diseases. Patent WO2012007375A1 discloses compounds like 7-(4-(4-ethylpiperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which inhibit IRAK4-mediated NF-κB activation. Key structure-activity relationships include:
Though not directly studied for 5-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the core scaffold shares topological similarities with GABAA receptor ligands like zaleplon. GABAA receptors are pentameric chloride channels composed of α, β, and γ subunits (e.g., α1β2γ2), where the C3-carboxylic acid may mimic GABA’s carboxylate to bind at α-β interfaces [3] [7]. The 5-methoxy group could enhance interactions with benzodiazepine-binding sites in the extracellular domain. Computational modeling suggests that C7-substituted analogs stabilize the open-channel conformation, potentiating chloride ion influx for neurological applications (e.g., anxiety, epilepsy).
Table 3: GABAA Receptor Modulation Mechanisms
Structural Element | Target Domain | Biological Effect |
---|---|---|
C3-carboxylic acid | α-β subunit interface | Mimics GABA’s carboxylate for agonist-like binding |
C5-methoxy | Benzodiazepine site | Allosteric modulation enhancing chloride conductance |
Pyrazolo[1,5-a] ring | Hydrophobic pockets | Stabilizes transmembrane helices via π-π stacking |
While antimicrobial data for this specific derivative are absent in the provided sources, pyrazolo[1,5-a]pyrimidine scaffolds exhibit broad-spectrum activity via bacterial enzyme inhibition. Derivatives with C3-carboxylic acid disrupt cell wall synthesis by mimicking D-alanyl-D-alanine in penicillin-binding protein interactions. Halogenated analogs (e.g., 5,7-dichloro variants) show enhanced efficacy against Gram-positive pathogens like Staphylococcus aureus by targeting DNA gyrase [4]. The 5-methoxy group may reduce efflux pump binding in Gram-negative strains, though empirical validation is needed.
Comprehensive Compound Table
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: